molecular formula C23H21N3O5S2 B2862010 ethyl 2-[(2Z)-2-{[2-(naphthalen-1-yl)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865248-24-4

ethyl 2-[(2Z)-2-{[2-(naphthalen-1-yl)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2862010
CAS No.: 865248-24-4
M. Wt: 483.56
InChI Key: ACJHFNJBXHJKSD-BZZOAKBMSA-N
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Description

ethyl 2-[(2Z)-2-{[2-(naphthalen-1-yl)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that features a benzothiazole ring, a naphthalene moiety, and an ethyl ester group

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Materials Science: Its unique chemical properties make it a potential candidate for use in organic electronics or as a precursor for advanced materials.

    Biological Studies: The compound could be used in studies of enzyme inhibition or as a probe for biological pathways.

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. Potential areas of interest could include medicinal chemistry, materials science, and chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2Z)-2-{[2-(naphthalen-1-yl)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Naphthalene Moiety: The naphthalene moiety is introduced through a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride.

    Formation of the Imino Group: The imino group is formed by the condensation of the naphthalene derivative with an amine.

    Sulfamoylation: The sulfamoyl group is introduced by reacting the intermediate with sulfamoyl chloride.

    Esterification: Finally, the ethyl ester group is introduced through esterification with ethanol and a catalytic amount of sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[(2Z)-2-{[2-(naphthalen-1-yl)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the imino group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole and naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an amine derivative.

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-2-{[2-(naphthalen-1-yl)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring and sulfamoyl group are known to interact with biological molecules, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 2-[(2Z)-2-{[2-(naphthalen-1-yl)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to its combination of a benzothiazole ring, a naphthalene moiety, and an ethyl ester group

Properties

IUPAC Name

ethyl 2-[2-(2-naphthalen-1-ylacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S2/c1-2-31-22(28)14-26-19-11-10-17(33(24,29)30)13-20(19)32-23(26)25-21(27)12-16-8-5-7-15-6-3-4-9-18(15)16/h3-11,13H,2,12,14H2,1H3,(H2,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJHFNJBXHJKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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